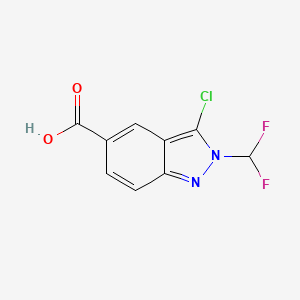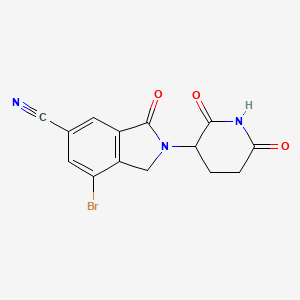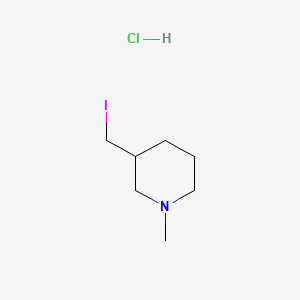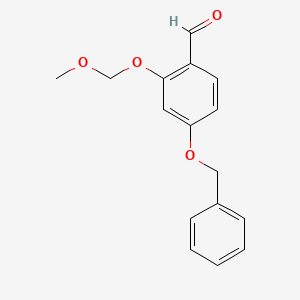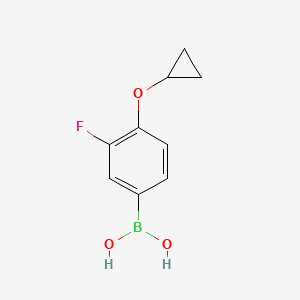
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound is characterized by the presence of a bromomethyl group and a fluoro substituent on the cyclohexane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate typically involves the bromination of ethyl 4-methyl-4-fluorocyclohexanecarboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can be performed using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Major Products:
- Substitution reactions yield products such as azides, nitriles, and amines.
- Reduction reactions yield alcohols.
- Oxidation reactions yield carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The fluoro substituent enhances the compound’s stability and reactivity by influencing the electronic properties of the cyclohexane ring .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(bromomethyl)benzoate: Similar in structure but lacks the fluoro substituent and has a benzene ring instead of a cyclohexane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a cyclohexanecarboxylate.
Uniqueness: Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate is unique due to the presence of both bromomethyl and fluoro groups on the cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various applications in scientific research .
Eigenschaften
Molekularformel |
C10H16BrFO2 |
|---|---|
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
ethyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16BrFO2/c1-2-14-9(13)8-3-5-10(12,7-11)6-4-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KCSZLWLIEMTLMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)(CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


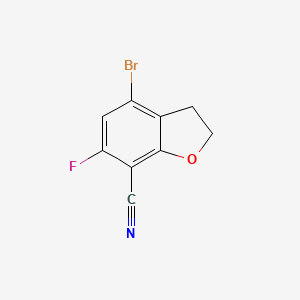
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)
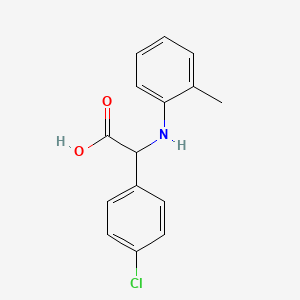
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)

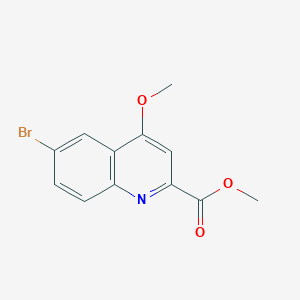

![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)

